molecular formula C5H9ClO3 B1294514 3-Chloro-2-hydroxypropyl acetate CAS No. 24573-30-6

3-Chloro-2-hydroxypropyl acetate

Cat. No. B1294514
CAS RN: 24573-30-6
M. Wt: 152.57 g/mol
InChI Key: NNIBUEQIBYRALP-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypropyl acetate is a chemical compound with potential applications in the production of various epoxy resins and reactive polymers, which are used for coating metal, leather, paper, and wood . It is a derivative of epichlorohydrin and can be synthesized through a regioselective ring-opening reaction with acetic acid .

Synthesis Analysis

The synthesis of 3-chloro-2-hydroxypropyl acetate has been achieved using solid acid catalysts such as Cs2.5H0.5PW12O40 supported on K-10 clay, which showed high activity and selectivity for the regioselective ring opening of epichlorohydrin . The selectivity of the reaction was greater than 98%, indicating a highly efficient process. The catalyst's acidity and structural properties were key factors in achieving this selectivity . Additionally, 3-chloro-2-hydroxypropyl functionality groups have been incorporated into ionic liquids, which can be used for synthesizing other ionic liquids or polyelectrolytes .

Molecular Structure Analysis

The molecular structure of related compounds, such as tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate, has been established by single-crystal X-ray diffractometry . This compound features intramolecular hydrogen bonds and intermolecular H bonds, which are significant for understanding the behavior of similar chloro-hydroxypropyl acetates in various environments .

Chemical Reactions Analysis

3-Chloro-2-hydroxypropyl acetate can participate in various chemical reactions due to its functional groups. For instance, 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, which are structurally related, react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones . This indicates that chloro-hydroxypropyl acetates may undergo similar transformations with amines or other nucleophiles, leading to ring-opening and the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2-hydroxypropyl acetate derivatives have been investigated through various techniques. For example, the ionic liquid containing a 3-chloro-2-hydroxypropyl group exhibited high conductivity and heat stability up to 230°C . Its ability to dissolve many inorganic salts and cellulose suggests that it has a high polarity and a hydroxyl-rich microenvironment . These properties are essential for applications in material science and catalysis.

Scientific Research Applications

Application in Epoxy Resins and Reactive Polymers

3-Chloro-2-hydroxypropyl acetate finds extensive applications in the production of various epoxy resins and reactive polymers. These materials are particularly useful for coating metal, leather, paper, and wood. A study by Yadav and Surve (2013) focused on the regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate using solid acid catalysts. Their research highlighted the high activity and selectivity of certain catalysts, particularly Cs-DTP supported on K-10 clay, in this synthesis process, leading to greater than 98% selectivity (Yadav & Surve, 2013).

Biosynthesis of 3-Hydroxypropionic Acid

The compound also plays a role in the biosynthesis of 3-hydroxypropionic acid (3-HP), a chemical with numerous potential applications. Studies have explored the use of various microorganisms, such as Escherichia coli and Chloroflexus aurantiacus, to efficiently convert acetate into 3-HP, with 3-chloro-2-hydroxypropyl acetate potentially being an intermediate or related compound in these processes. These studies underscore the potential of using acetate as a feedstock for microbial processes that produce value-added chemicals, highlighting the significance of compounds like 3-chloro-2-hydroxypropyl acetate in industrial biotechnology (Lama et al., 2020), (Lee et al., 2018).

Potential in Environmental Protection and Petroleum Exploitation

The synthesis and application of derivatives of 3-chloro-2-hydroxypropyl acetate, such as 3-chloro-2-hydroxypropyl trimethylammonium chloride, have been investigated for use in environmental protection and petroleum exploitation. These applications demonstrate the versatility of this compound in various industrial and environmental contexts, offering potential benefits in terms of efficiency and sustainability (Wang Qing-jun, 2006).

Textile Industry Applications

In the textile industry, 3-chloro-2-hydroxypropyl acetate derivatives, particularly 3-chloro-2-hydroxypropyltrimethylammonium chloride, are used for cationizing cotton fabrics. This process enhances the fabric's dyeability, especially with reactive dyes, without the need for added salt. The cationization process significantly improves the ionic attraction between the dye and cotton, resulting in better dyeing quality and fastness (Montazer, Malek, & Rahimi, 2007).

Safety And Hazards

This compound is classified under GHS07 and GHS09 . It may cause skin sensitization (H317), serious eye irritation (H319), and is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

As for future directions, “3-Chloro-2-hydroxypropyl acetate” and similar compounds could potentially be used in a variety of applications. For instance, one study demonstrated its use in the cationization of cotton fibers, which allowed for superior dyeing without the addition of salt . This suggests potential for its use in environmentally friendly textile dyeing processes.

properties

IUPAC Name

(3-chloro-2-hydroxypropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIBUEQIBYRALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285790
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxypropyl acetate

CAS RN

24573-30-6
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
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Record name 1,2-Propanediol, 3-chloro-, 1-acetate
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Record name 1, 3-chloro-, 1-acetate
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Record name 1,2-Propanediol, 3-chloro-, 1-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epichlorohydrin (92.5 g, 1.0 mol) was dissolved in 61.2 g (1.0 mol) of glacial acetic acid and 0.35 g of ferric chloride was added. The mixture was stirred at 65° C. overnight. Another 0.35 g of ferric chloride was added and the mixture was stirred another day. It was then concentrated by evaporation under reduced pressure to obtain 153 g 3-chloro-2-hydroxypropyl acetate as an oil. A few crystals of p-toluenesulfonic acid were added and then 81.5 g (1.13 mol) of ethyl vinyl ether was added dropwise with stirring and cooling with an ice bath to keep the temperature below about 35° C. When the addition was complete, the mixture was stirred overnight at 40° C. The dark oily product was presumed to be 3-chloro-2-(1-ethoxyethoxy)propyl acetate. This oil was added dropwise with stirring to a mixture of 110 g (2.75 mol) of sodium hydroxide in 110 mL of water heated to 105° C. When the addition was complete, the mixture was heated at 105° C. with stirring for 4 hours. It was then cooled and poured into 500 mL of water. The resulting mixture was extracted with 2×500 mL of diethyl ether and the ethereal extract was washed with concentrated aqueous sodium chloride, dried over sodium sulfate, and concentrated by evaporation under reduced pressure at 30° C. to obtain a dark oil. This oil was distilled at 5 mm Hg (665 pascals) pressure. The 40 g portion boiling at 60-68° C., which was 3-(1-ethoxyethoxy)oxetane, was collected. This fraction was dissolved in 100 mL of methanol and 25 mg of p-toluenesulfonic acid was added with stirring at about 10° C. The mixture was stirred for 2 hours at ambient temperature and then 1.0 g of solid sodium bicarbonate was added with stirring. After 5 min, the mixture was filtered and concentrated by evaporation under reduce pressure. The colorless oil residue was distilled at 5 mm Hg (665 pascals) pressure and the 1.9 g fraction boiling at 50-56° C., which was the title compound, a colorless liquid, was collected.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
0.35 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Epichlorohydrin (187 g, 2.0 mol) was added dropwise over a 75 minute period to a mechanically stirred suspension of 10.0 g (0.062 mol) of anhydrous ferric chloride in 138 mL (2.4 mol) of glacial acetic acid at 0°-10° C. After the addition was completed, the reaction mixture was stirred one hour and was allowed to stand at room temperature for two days. Anhydrous sodium acetate (5.1 g, 0.062 mol) was added and excess acetic acid was then removed in vacuo. The mixture was diluted with 200 mL of methylene chloride and filtered through Celite™ (i.e. diatomaceous earth). The solution was washed with 10% potassium carbonate and dried over potassium carbonate and sodium sulfate. Removal of the methylene chloride in vacuo gave 275 g of crude 3-chloro-2-hydroxy-1-propyl acetate, and an additional 9 g was recovered by extracting the potassium carbonate solution with methylene chloride (93% crude yield). This material was used without purification in the subsequent step. 1H NMR (CDCl3) δ2.10 (s, 3H, --COCH3); 3.80 (m, 6H, --CH2CH(OH)CH2 --); IR (film) 3500 (--OH); 1735 cm-1 (--COCH3).
Quantity
187 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 1.5 g of anhydrous ferric chloride in 612 g (10.02 moles) of glacial acetic acid was added 925 g (10.0 moles) of epichlorohydrin at 20° C. over a period of 10 minutes. The reaction temperature increased to 28° C. The mixture was then heated at 65°-70° C. for 24 hours. The 1H NMR spectrum of the product was identical with that of Example 1. The material was used in the next step.
[Compound]
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
612 g
Type
reactant
Reaction Step One
Quantity
925 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of epichlorhydrin (27.8 g) and sodium acetate (12.3 g) in acetic acid (36 g) is heated at 50°-55° C. for 8 hours. The reaction mixture is allowed to stand overnight and concentrated in vacuum. The residue is neutralized with aqueous sodium hydrogencarbonate and shaken with ether. The ethereal layer is dried over anhydrous sodium sulfate and concentrated in vacuum. The residue is distilled in vacuum to give 1-acetoxy-3-chloro-2-propanol (30 g) as an oil boiling at 115°-116° C./13 mm Hg. The yield is 65.4%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-hydroxypropyl acetate
Reactant of Route 2
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3-Chloro-2-hydroxypropyl acetate
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3-Chloro-2-hydroxypropyl acetate
Reactant of Route 4
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3-Chloro-2-hydroxypropyl acetate
Reactant of Route 5
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3-Chloro-2-hydroxypropyl acetate
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-hydroxypropyl acetate

Citations

For This Compound
29
Citations
GD Yadav, PS Surve - Applied Catalysis A: General, 2013 - Elsevier
… 3-Chloro-2-hydroxypropyl acetate has wide applications in … to synthesize 3-chloro-2-hydroxypropyl acetate was studied … of catalyst toward 3-chloro-2-hydroxypropyl acetate. Various …
Number of citations: 19 www.sciencedirect.com
A Bukowska, W Bukowski - Journal of Chemical Technology & …, 2001 - Wiley Online Library
… excess), and chromium(III) acetate (0.02 mol dm −3 ) revealed that at 80–90 C, in the absence of acetic acid, ECH reacts in two main directions: with 3-chloro-2-hydroxypropyl acetate (…
Number of citations: 3 onlinelibrary.wiley.com
EI Muresan, A Puitel, A Pui, CD Radu, D Tampu… - Revista de Chimie, 2016 - bch.ro
… the yields of the two esters (3-chloro-2-hydroxypropyl acetate and 3-chloro1-hydroxypropyl acetate) was investigated. The yield of 3chloro-2-hydroxypropyl acetate is mainly affected by …
Number of citations: 2 bch.ro
A Bukowska, AK Guskov, MG Makarov… - Journal of Chemical …, 1995 - Wiley Online Library
… of glycidyl acetate (GA), glycerine dichlorohydrin (GD), and the products of consecutive-parallel reactions between epichlorohydrin and acetic acid with 3-chloro-2hydroxypropyl acetate, …
Number of citations: 28 onlinelibrary.wiley.com
EI Muresan, M Drobota, A Bargan… - Central European Journal …, 2014 - Springer
… The main reaction products resulted by the addition of acetic acid to epichlorohydrin are 3-chloro-2hydroxypropyl acetate (bp 133ºC/21 mmHg) and 1-chloro-3-hydroxypropan-2-yl …
Number of citations: 8 link.springer.com
W Bukowski - International journal of chemical kinetics, 2000 - Wiley Online Library
… of complementary experiments, the possibilities of other reactions in the system were excluded by GLC analysis of individual systems: (mixture of 3-chloro-2-hydroxypropyl acetate and 1…
Number of citations: 16 onlinelibrary.wiley.com
E Muresan, S Oprea, V Hulea, T Malutan, M Vata - Open Chemistry, 2008 - degruyter.com
… 3-chloro-2-hydroxypropyl acetate … acid (tr = 2.65-2.68), unreacted epichlorohydrin (tr = 3.54-3.55), 3-chloro-2-hydroxypropyl acetate (tr = 8.45-8.52), 2-chloro-1-(hydroxymethyl)ethyl …
Number of citations: 8 www.degruyter.com
AK El-Qisairi, HA Qaseer, PM Henry - Journal of organometallic chemistry, 2002 - Elsevier
The effect of electronic factors, solvent composition, identity of the chiral bidentate, and olefin structure on the yields and enantioselectivities of the asymmetric chlorohydrin synthesis …
Number of citations: 51 www.sciencedirect.com
N Deshpande, A Parulkar, R Joshi, B Diep, A Kulkarni… - Journal of …, 2019 - Elsevier
Lewis acidic catalytic materials are investigated for the regioselective ring opening of epoxides with alcohols. For ring opening epichlorohydrin with methanol, the catalytic activity shows …
Number of citations: 57 www.sciencedirect.com
IE Muresan, T Malutan - Chemical Industry and Chemical …, 2009 - doiserbia.nb.rs
… 3-chloro-2-hydroxypropyl acetate (bp 133 C/ /21 mm Hg) and 1-chloro-3-hydroxypropan-2-yl acetate (bp168 C/20 mm Hg) were separated by vacuum fractionation and identified by 1H-…
Number of citations: 2 doiserbia.nb.rs

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